molecular formula C14H17ClN2O3 B1416440 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide CAS No. 1087784-14-2

2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide

Cat. No.: B1416440
CAS No.: 1087784-14-2
M. Wt: 296.75 g/mol
InChI Key: YZVFYJRODYKPDL-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through the morpholine-4-carbonyl group, which is a common structural motif in many bioactive compounds . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and cell cycle regulation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, and the presence of other molecules in the environment. Understanding how these factors affect the action of “2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide” will be crucial for optimizing its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate is synthesized by reacting 4-(morpholin-4-ylcarbonyl)benzyl chloride with an appropriate base.

    Acylation Reaction: The benzyl intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thiols.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide is unique due to the presence of both the chloro and morpholin-4-ylcarbonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-9-13(18)16-10-11-1-3-12(4-2-11)14(19)17-5-7-20-8-6-17/h1-4H,5-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVFYJRODYKPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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